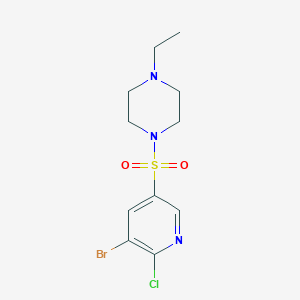
3-Bromo-2-chloro-5-(4-ethylpiperazin-1-ylsulfonyl)pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Bromo-2-chloro-5-(4-ethylpiperazin-1-ylsulfonyl)pyridine, also known as BCS-378, is a chemical compound that has been researched for its potential use as a pharmaceutical drug. It belongs to the class of pyridine derivatives and has been studied for its potential as a treatment for various diseases.
Mecanismo De Acción
The exact mechanism of action of 3-Bromo-2-chloro-5-(4-ethylpiperazin-1-ylsulfonyl)pyridine is not fully understood. However, it is believed to work by inhibiting certain enzymes and proteins that are involved in disease processes. It may also work by modulating the immune system and reducing inflammation.
Biochemical and Physiological Effects:
3-Bromo-2-chloro-5-(4-ethylpiperazin-1-ylsulfonyl)pyridine has been shown to have several biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and reduce inflammation in animal models. It has also been shown to modulate the immune system and reduce the production of certain cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 3-Bromo-2-chloro-5-(4-ethylpiperazin-1-ylsulfonyl)pyridine in lab experiments is that it is a relatively stable compound that can be easily synthesized. However, one of the limitations is that its mechanism of action is not fully understood, which makes it difficult to design experiments that specifically target its effects.
Direcciones Futuras
There are several future directions for research on 3-Bromo-2-chloro-5-(4-ethylpiperazin-1-ylsulfonyl)pyridine. One area of interest is its potential as a treatment for autoimmune diseases, such as rheumatoid arthritis and multiple sclerosis. Another area of interest is its potential as an anti-viral agent, particularly for the treatment of hepatitis C. Additionally, further research is needed to fully understand its mechanism of action and to develop more effective treatments based on its effects.
Métodos De Síntesis
The synthesis of 3-Bromo-2-chloro-5-(4-ethylpiperazin-1-ylsulfonyl)pyridine involves several steps, starting with the reaction of 3-bromo-2-chloropyridine with sodium hydride to form the corresponding sodium salt. This is followed by the reaction of the sodium salt with 4-ethylpiperazine and sulfonyl chloride to form 3-Bromo-2-chloro-5-(4-ethylpiperazin-1-ylsulfonyl)pyridine.
Aplicaciones Científicas De Investigación
3-Bromo-2-chloro-5-(4-ethylpiperazin-1-ylsulfonyl)pyridine has been researched for its potential use as a pharmaceutical drug. It has been studied for its potential as a treatment for cancer, inflammation, and autoimmune diseases. It has also been researched for its potential as an anti-viral and anti-bacterial agent.
Propiedades
Número CAS |
247582-63-4 |
|---|---|
Nombre del producto |
3-Bromo-2-chloro-5-(4-ethylpiperazin-1-ylsulfonyl)pyridine |
Fórmula molecular |
C11H15BrClN3O2S |
Peso molecular |
368.68 g/mol |
Nombre IUPAC |
1-(5-bromo-6-chloropyridin-3-yl)sulfonyl-4-ethylpiperazine |
InChI |
InChI=1S/C11H15BrClN3O2S/c1-2-15-3-5-16(6-4-15)19(17,18)9-7-10(12)11(13)14-8-9/h7-8H,2-6H2,1H3 |
Clave InChI |
XWPYRBXBZULFKE-UHFFFAOYSA-N |
SMILES |
CCN1CCN(CC1)S(=O)(=O)C2=CC(=C(N=C2)Cl)Br |
SMILES canónico |
CCN1CCN(CC1)S(=O)(=O)C2=CC(=C(N=C2)Cl)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




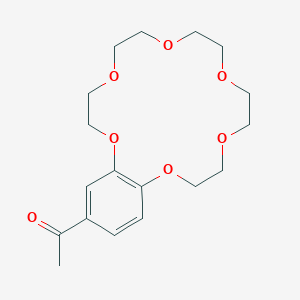
![7,16-Bis[(4-methylphenyl)sulfonyl]-1,4,10,13-tetraoxa-7,16-diazacyclooctadecane](/img/structure/B188075.png)
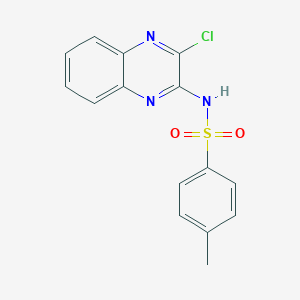

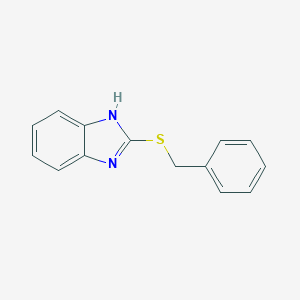
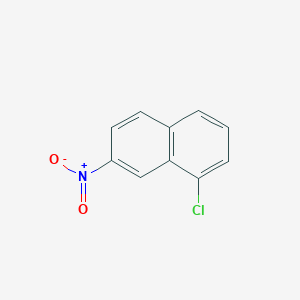




![2-[4-(7-Chloroquinoxalin-2-yl)oxyphenoxy]propanoic acid](/img/structure/B188095.png)

